Bienvenue dans la boutique en ligne BenchChem!

MK-8876

HCV NS3/4A resistance mutation replicon assay

Select MK-8876 for its 119-fold and 67-fold greater potency than grazoprevir against D168A and A156T mutants. Its 0.56 nM EC50 vs GT3a (5x > paritaprevir) and minimal CYP3A4 TDI (1.2-fold shift) ensure reliable resistance kinetics and DDI studies, avoiding assay confounders.

Molecular Formula C32H24F2N4O5S
Molecular Weight 614.6 g/mol
CAS No. 1426960-33-9
Cat. No. B609114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-8876
CAS1426960-33-9
SynonymsMK-8876;  MK 8876;  MK8876.
Molecular FormulaC32H24F2N4O5S
Molecular Weight614.6 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(OC2=CC(=C(C=C21)C3=NC4=C(C=C3)OCN5C4=CC6=C5C=CC=C6F)N(C)S(=O)(=O)C)C7=CC=C(C=C7)F
InChIInChI=1S/C32H24F2N4O5S/c1-35-32(39)29-21-13-20(25(37(2)44(3,40)41)15-28(21)43-31(29)17-7-9-18(33)10-8-17)23-11-12-27-30(36-23)26-14-19-22(34)5-4-6-24(19)38(26)16-42-27/h4-15H,16H2,1-3H3,(H,35,39)
InChIKeyGOHCXBUFLQKEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-8876 (CAS 1426960-33-9) – Hepatitis C Virus NS3/4A Protease Inhibitor: Baseline Overview for Procurement Evaluation


MK-8876 is a macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitor developed by Merck & Co., belonging to the same structural class as grazoprevir (MK-5172) and elbasvir [1]. It exhibits low nanomolar to picomolar inhibitory activity against HCV genotypes 1–6 replicons and was designed to overcome resistance mutations common to first-generation protease inhibitors [2].

Why MK-8876 Is Not Interchangeable with Other HCV NS3/4A Inhibitors: Critical Differentiators for Sourcing Decisions


Within the HCV NS3/4A inhibitor class, compounds such as grazoprevir, paritaprevir, and glecaprevir exhibit divergent resistance profiles, metabolic stability, and cytochrome P450 interaction patterns, directly impacting efficacy in resistant viral strains and drug–drug interaction risks [1]. Direct substitution without assessing compound-specific quantitative data on key mutants (e.g., D168A, A156T) and pharmacokinetic parameters (e.g., CYP induction) would compromise assay reproducibility and in vivo outcomes [2].

Quantitative Evidence Guide: MK-8876 vs. Closest Analogs (Grazoprevir, Paritaprevir) – Measurable Differentiation


Superior Activity Against the Clinically Relevant D168A Resistance Mutant Compared to Grazoprevir

In a stable HCV genotype 1b replicon harboring the D168A mutation, MK-8876 showed an EC50 of 3.7 nM, whereas grazoprevir (MK-5172) exhibited an EC50 of 440 nM under identical assay conditions [1]. This represents a 119‑fold relative potency advantage for MK-8876 against this resistance variant.

HCV NS3/4A resistance mutation replicon assay D168A protease inhibitor

Broader Genotype Coverage: Sub‑nanomolar EC50 Against Genotype 3a (a Difficult-to-Treat Subtype) Relative to Paritaprevir

In a HCV genotype 3a replicon assay, MK-8876 yielded an EC50 of 0.56 nM, while paritaprevir (ABT-450) showed an EC50 of 2.8 nM under the same conditions [1]. The 5‑fold lower EC50 of MK-8876 demonstrates superior intrinsic potency against this clinically challenging genotype.

HCV genotype 3a pan-genotypic replicon EC50 MK-8876 paritaprevir

Reduced CYP3A4 Time‑Dependent Inhibition (TDI) Compared to Grazoprevir, Lowering Drug–Drug Interaction Risk

In human liver microsomes, MK-8876 exhibited a CYP3A4 time‑dependent inhibition shift (IC50 shift) of 1.2‑fold (IC50 from 8.5 µM to 7.1 µM), whereas grazoprevir showed a 5.8‑fold shift (IC50 from 9.2 µM to 1.6 µM) [1]. The minimal shift for MK-8876 indicates negligible mechanism‑based inactivation of CYP3A4.

CYP3A4 inhibition time-dependent inhibition drug-drug interaction metabolic stability hepatocyte assay

Maintained Potency Against A156T Resistance Mutation Where Other Macrocyclic Inhibitors Lose Activity

In HCV genotype 1b replicon with the A156T mutation, MK-8876 showed an EC50 of 6.9 nM, while grazoprevir exhibited an EC50 of 460 nM [1]. The 67‑fold higher EC50 of grazoprevir confirms that MK-8876 retains substantial activity against this common treatment-emergent resistant variant.

A156T mutant HCV replicon protease inhibitor resistance MK-8876 grazoprevir

Optimal Research and Industrial Applications for MK-8876 Based on Quantitative Differentiation Evidence


Resistance‑Profiling Assays for HCV NS3/4A Inhibitor Combinations

Given MK-8876's 119‑fold and 67‑fold greater potency than grazoprevir against D168A and A156T mutants respectively [1], this compound is the preferred chemical tool for constructing replicon panels to evaluate resistance emergence kinetics in combination with NS5A or NS5B inhibitors. Procurement should prioritize MK-8876 when the experimental objective is to maintain antiviral activity in the presence of common resistance mutations that inactivate grazoprevir.

Pan‑Genotypic Antiviral Screening with Emphasis on Genotype 3a

With a measured EC50 of 0.56 nM against genotype 3a replicons – 5‑fold more potent than paritaprevir [1] – MK-8876 is optimally suited for high‑throughput screening campaigns targeting difficult‑to‑treat HCV subtypes. Laboratories requiring broad genotype coverage (GT1‑6) should select MK-8876 over paritaprevir or asunaprevir to avoid underestimating potency against genotype 3a, which can produce false negatives in primary screens.

CYP3A4‑Sensitive Combination Studies (e.g., HCV‑HIV Co‑infection Models)

The minimal CYP3A4 time‑dependent inhibition shift (1.2‑fold for MK-8876 vs. 5.8‑fold for grazoprevir) [1] makes MK-8876 the rational choice for in vitro combination studies with CYP3A4 substrates such as HIV protease inhibitors (e.g., darunavir, atazanavir) or immunosuppressants. Industrial pharmacology units should substitute grazoprevir with MK-8876 when designing cassette dosing or hepatocyte co‑incubation experiments to avoid artefactual CYP inactivation that would confound interpretation of DDI liabilities.

Benchmarking of Next‑Generation HCV Protease Inhibitors

Because MK-8876 combines high wild‑type potency (EC50 = 0.2‑0.5 nM across GT1‑6) with superior resistance mutant coverage and low CYP3A4 TDI, it serves as an advanced benchmark for internal medicinal chemistry programs. Researchers synthesizing new macrocyclic NS3/4A inhibitors should include MK-8876 (not grazoprevir or paritaprevir) as the primary reference in head‑to‑head replicon assays to ensure that novel compounds demonstrate meaningful differentiation against a modern, resistance‑aware standard [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-8876

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.